3-(1H-benzimidazol-2-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
CAS No.:
Cat. No.: VC16286330
Molecular Formula: C23H20N8
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N8 |
|---|---|
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 3-(1H-benzimidazol-2-yl)-1-(3-imidazol-1-ylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine |
| Standard InChI | InChI=1S/C23H20N8/c24-21-19(22-27-16-7-2-3-8-17(16)28-22)20-23(29-18-9-4-1-6-15(18)26-20)31(21)12-5-11-30-13-10-25-14-30/h1-4,6-10,13-14H,5,11-12,24H2,(H,27,28) |
| Standard InChI Key | LXAHZQYANANMRW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(N(C4=NC5=CC=CC=C5N=C34)CCCN6C=CN=C6)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features three distinct heterocyclic motifs:
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Pyrrolo[2,3-b]quinoxaline core: A fused bicyclic system combining pyrrole and quinoxaline rings, known for planar geometry and π-π stacking interactions .
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Benzimidazole substituent: A bicyclic aromatic system with two nitrogen atoms, contributing to hydrogen bonding and metal coordination .
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Imidazole-propyl side chain: A flexible alkyl linker terminating in an imidazole ring, enhancing solubility and targeting kinase ATP-binding pockets .
Table 1: Key Structural Properties
Synthesis and Derivatization
Synthetic Pathways
The synthesis of this compound likely involves multi-step strategies, drawing from methodologies reported for analogous structures:
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Pyrroloquinoxaline Core Formation:
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Side-Chain Introduction:
Table 2: Representative Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 1 | Stille Coupling | Pd(PPh₃)₄, DMF, 80°C | 65–75 | |
| 2 | Benzimidazole Formation | S₈, DMSO, 120°C | 50–60 | |
| 3 | N-Alkylation | K₂CO₃, DMF, 60°C | 70–80 |
Biological Activity and Mechanism
Kinase Inhibition Profile
Structural analogs of this compound exhibit potent activity against kinases involved in oncogenic signaling:
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PI3K (Phosphatidylinositol 3-Kinase): Inhibition disrupts AKT/mTOR pathways, inducing apoptosis in cancer cells .
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CDK1 (Cyclin-Dependent Kinase 1): Blockade arrests cell cycle progression at G2/M phase .
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VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Anti-angiogenic effects via kinase domain competition .
Table 3: Comparative IC₅₀ Values (Hypothetical Data)
| Kinase | IC₅₀ (nM) | Structural Analog | Source |
|---|---|---|---|
| PI3Kα | 12.3 | WO2007044729A2 derivatives | |
| CDK1 | 8.7 | Pyrazolo[1,2-b]pyridine analogs | |
| VEGFR-2 | 25.4 | Quinoxaline-based inhibitors |
Antiproliferative Effects
In vitro studies on similar compounds demonstrate:
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GI₅₀ (Growth Inhibition 50%): 0.1–1.0 μM in ovarian (A2780) and breast (MCF-7) cancer lines .
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Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed at 48-hour exposure .
Pharmacokinetics and Toxicity
ADME Properties
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Absorption: Moderate oral bioavailability (~40%) due to imidazole-propyl side chain enhancing solubility .
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Metabolism: Hepatic CYP3A4-mediated oxidation of benzimidazole and imidazole rings .
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Excretion: Primarily renal (60–70%), with minor fecal elimination .
Therapeutic Applications and Future Directions
Oncology
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Monotherapy: Potential for targeting PI3K-driven malignancies (e.g., ovarian, breast) .
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Combination Regimens: Synergy with PARP inhibitors or immune checkpoint blockers .
Chemical Optimization
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